molecular formula C7H5ClN2S B3049186 4-(Chloromethyl)benzo[c][1,2,5]thiadiazole CAS No. 19706-16-2

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole

Cat. No. B3049186
CAS RN: 19706-16-2
M. Wt: 184.65 g/mol
InChI Key: PXNYQJNGWLQWFZ-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)benzo[c][1,2,5]thiadiazole” is a chemical compound with the molecular formula C7H5ClN2S . It is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)benzo[c][1,2,5]thiadiazole” includes a BTZ motif, which is a strongly electron-accepting moiety . This motif is key to its use in photovoltaic applications and as fluorescent sensors .


Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Mechanism of Action

The mechanism of action of “4-(Chloromethyl)benzo[c][1,2,5]thiadiazole” and similar compounds involves their use as electron donor–acceptor (D–A) systems . These systems are based on the BTZ motif and have been extensively researched for use in photovoltaics or as fluorescent sensors .

Future Directions

The future directions for research on “4-(Chloromethyl)benzo[c][1,2,5]thiadiazole” and similar compounds could involve further exploration of their use as potential visible-light organophotocatalysts . Additionally, the design of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name

4-(chloromethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNYQJNGWLQWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449201
Record name 4-(Chloromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)benzo[c][1,2,5]thiadiazole

CAS RN

19706-16-2
Record name 4-(Chloromethyl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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